2-(Carbamoylamino)-2-phenylacetic acid
Overview
Description
“2-(Carbamoylamino)-2-phenylacetic acid” is a compound that involves the carbamoylation process . Carbamoylation is a non-enzymatic post-translational modification that binds isocyanic acid, derived from the dissociation of urea or from the myeloperoxidase-mediated catabolism of thiocyanate, to the free amino groups of a multitude of proteins .
Synthesis Analysis
The synthesis of carbamoyl amino acids involves a series of reactions. It is produced from bicarbonate, ammonia (derived from amino acids), and phosphate (from ATP). The synthesis is catalyzed by the enzyme carbamoyl phosphate synthetase . An appropriate 2-chloro-3-(3-carbamoyl-propionylamino)-benzoic acid carbamoyl-moiety alkyl or hydroxylalkyl substituted derivative is dissolved in dimethylformamide (DMF), phenylamine appropriate phenyl moiety substituted derivative, potassium carbonate, and copper powder are then added .
Molecular Structure Analysis
The molecular structure of “this compound” involves the carbamoyl group. The side-chain amino group of Orn attacks the carbonyl carbon of CP nucleophilically, left, to form a tetrahedral transition state, middle. Charge rearrangement releases Cit and P, right .
Chemical Reactions Analysis
Amino acid analysis (AAA) involves a series of chromatographic techniques that can be used to measure protein levels, avoiding some difficulties and providing specific compositional information . The AA detectors are mainly based on signal collection from ultraviolet (UV) absorption, fluorescence (FL) emission, mass spectrometry (MS), nuclear magnetic resonance (NMR), and electrochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are important for its function. Amino acid analysis (AAA) involves a series of chromatographic techniques that can be used to measure protein levels, avoiding some difficulties and providing specific compositional information . The AA detectors are mainly based on signal collection from ultraviolet (UV) absorption, fluorescence (FL) emission, mass spectrometry (MS), nuclear magnetic resonance (NMR), and electrochemistry .
Mechanism of Action
The mechanism of action of “2-(Carbamoylamino)-2-phenylacetic acid” involves the reaction between carbamoyl phosphate (CP) and ornithine (Orn) to form citrulline (Cit) and phosphate (P i). There are two classes of OTC: anabolic and catabolic . The CarA subunit catalyzes the hydrolysis of glutamine to generate ammonia, which transfers to the CarB subunit .
Future Directions
Carbamoylated proteins have been linked to atherosclerosis, lipid metabolism, immune system dysfunction, and renal fibrosis . The degree of carbamoylation was identified as an important risk factor for mortality in patients undergoing dialysis or with accelerated atherogenesis . Future research could focus on the effects of strategies to lower the carbamoylation load . Glutamine has a versatile role in cell metabolism, participating in the tri-carboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . This could be another area of future exploration.
Properties
IUPAC Name |
2-(carbamoylamino)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOUOHDKHHZWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403944 | |
Record name | 2-(carbamoylamino)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-20-6 | |
Record name | 2-(carbamoylamino)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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